The compound "Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate" is a derivative of the pyrazole class, which has been extensively studied due to its diverse pharmacological properties. Pyrazole derivatives are known for their potential as therapeutic agents, with activities ranging from anti-inflammatory to analgesic, and even as antitumor agents. The interest in these compounds has led to the synthesis and biological evaluation of various pyrazole derivatives, including those with potential activity as σ(1) receptor antagonists1, inhibitors of alcohol dehydrogenase2, and antidotes for ethylene glycol intoxication3.
Pyrazole derivatives have been evaluated for their therapeutic potential in various medical scenarios. For example, 4-methylpyrazole is a candidate for replacing ethanol as an antidote for methanol and ethylene glycol intoxications due to its longer duration of action and fewer adverse effects2. In pediatric cases of ethylene glycol poisoning, 4-methylpyrazole has demonstrated efficacy in blocking ethylene glycol metabolism, leading to the rapid correction of metabolic acidosis without the need for hemodialysis3. Additionally, the inhibition of AP-1 and NF-κB mediated gene expression by certain pyrazole derivatives suggests their use in controlling inflammatory diseases4.
In the field of chemical synthesis, pyrazole derivatives have been utilized to create various compounds with potential pharmacological activities. The synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate and its derivatives has led to the formation of compounds like pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, which have been structurally elucidated and could serve as leads for further drug development7. Moreover, the efficient synthesis of ethyl 4-aroyl-5-trifluoromethylpyrazole 3-carboxylates from readily available precursors highlights the versatility of pyrazole derivatives in organic synthesis10.
Understanding the kinetic interactions between pyrazole derivatives and other substances is crucial for their safe and effective use. Studies have shown that ethanol can significantly decrease the rate of elimination of 4-methylpyrazole, suggesting that ethanol consumption may prolong the therapeutic blood levels of 4-methylpyrazole in cases of intoxication2. This interaction is important for clinical implications, especially in self-poisoned patients who have ingested ethanol alongside other toxic substances8.
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a chemical compound with the molecular formula . It is categorized as a pyrazole derivative, which is a class of organic compounds featuring a five-membered ring containing two nitrogen atoms. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in agrochemicals and pharmaceuticals.
The compound can be classified under the category of heterocyclic compounds, specifically as a pyrazole derivative. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is synthesized through various methods that typically involve the reaction of substituted phenyl groups with pyrazole precursors .
The synthesis of ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate generally involves several key steps:
Technical details related to reaction conditions, such as temperature, pressure, and catalysts used, are crucial for optimizing yield and purity .
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate features a distinct structure characterized by:
The molecular structure can be visualized using computational chemistry software or X-ray crystallography data for precise geometric configurations .
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate can undergo various chemical reactions:
These reactions are influenced by reaction conditions such as solvent choice and temperature .
The mechanism of action for ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in biological systems typically involves:
Studies on similar pyrazole derivatives suggest that the fluorine substituents may enhance binding affinity and specificity towards biological targets .
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining its applicability in various formulations and reactions .
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate has potential applications in:
Ongoing research into pyrazole derivatives continues to uncover new applications across various fields .
Pyrazole, a five-membered heterocyclic ring featuring two adjacent nitrogen atoms, represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and structural tunability. Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects [3] [6] [7]. The commercial success of pyrazole-based drugs—such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), Rimonabant (anti-obesity), and Baricitinib (anti-arthritis)—highlights the scaffold’s significance in therapeutic development [6] [7]. The incorporation of fluorine atoms and ester functionalities into the pyrazole core, exemplified by Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, further refines the pharmacodynamic and pharmacokinetic properties of these molecules, enabling targeted bioactivity [7] [10].
Fluorination profoundly influences the bioactivity of pyrazole derivatives through multiple mechanisms:
In Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, the 2,4-difluorophenyl moiety enhances electron-withdrawing capacity and rigidity, potentially optimizing interactions with hydrophobic enzyme pockets. Fluorinated pyrazoles demonstrate improved in vitro potency against cancer cell lines compared to non-fluorinated analogs. For instance, fluorinated pyrazolo[1,5-a]pyrimidine derivatives exhibit IC₅₀ values of 1.14–2.36 μM against HepG-2 liver cancer cells, surpassing reference drugs like Imatinib [10].
Table 1: Impact of Fluorine Substitution on Pyrazole Bioactivity
Compound | Substituent | Cancer Cell Line (IC₅₀) | Reference |
---|---|---|---|
Ethyl 1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylate | 4-F-C₆H₄ | Not tested (Building block) | |
Pyrazolo[1,5-a]pyrimidine 10c | 3-CF₃-C₆H₄ | HepG-2: 1.14 ± 0.063 μM | [10] |
Non-fluorinated pyrazole analog | C₆H₅ | HepG-2: >10 μM | [10] |
The ethyl carboxylate group (−CO₂C₂H₅) at the C-4 position of the pyrazole ring serves as a critical synthetic handle and modulator of bioactivity:
Synthetically, the ester group is typically introduced via cyclocondensation of ethyl acetoacetate with hydrazines or arylhydrazines under acid catalysis. For Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, this would involve reacting 2,4-difluorophenylhydrazine with ethyl acetoacetate in acetic acid [6] [8].
The strategic incorporation of 2,4-difluorophenyl into pyrazoles evolved from structure-activity relationship (SAR) studies of antifungal and anticancer agents:
Table 2: Evolution of Fluorinated Phenylpyrazole Therapeutics
Time Period | Key Milestone | Therapeutic Application | |
---|---|---|---|
1990–2005 | Celecoxib (1-phenylpyrazole) | COX-2 inhibition (Anti-inflammatory) | [6] |
2005–2015 | 1-(4-Fluorophenyl)pyrazole derivatives | Antibacterial/kinase inhibitors | [7] |
2015–Present | 1-(2,4-Difluorophenyl)pyrazoles with ester groups | Anticancer scaffolds (e.g., EGFR inhibitors) | [7] [10] |
The 2,4-difluorophenyl motif improves resistance to oxidative metabolism compared to monosubstituted analogs, extending plasma half-life. This advantage is leveraged in clinical candidates like Zavegepant (2023), an indazole-based migraine therapy [7]. Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate epitomizes this evolution, combining fluorine’s pharmacokinetic benefits with the ester’s synthetic flexibility for next-generation drug design.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1